ERK2/p38|A MAPK-IN-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Extracellular signal-regulated kinase 2 (ERK2) and p38 are members of the mitogen-activated protein kinase (MAPK) family. These kinases play crucial roles in cellular signaling pathways, regulating various cellular processes such as proliferation, differentiation, apoptosis, and stress responses . ERK2 is primarily involved in cell growth and differentiation, while p38 is associated with stress responses and inflammation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ERK2 and p38 involves recombinant DNA technology. The genes encoding these kinases are cloned into expression vectors, which are then introduced into host cells such as Escherichia coli or mammalian cells. The host cells express the kinases, which are subsequently purified using affinity chromatography .

Industrial Production Methods: Industrial production of ERK2 and p38 follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the kinases are harvested and purified using large-scale chromatography systems .

Analyse Des Réactions Chimiques

Types of Reactions: ERK2 and p38 undergo phosphorylation and dephosphorylation reactions. Phosphorylation is catalyzed by upstream kinases, while dephosphorylation is mediated by phosphatases . These kinases can also participate in protein-protein interactions and form complexes with other signaling molecules .

Common Reagents and Conditions: Phosphorylation of ERK2 and p38 typically requires adenosine triphosphate (ATP) as a phosphate donor and specific upstream kinases such as MAP kinase kinase (MEK) for ERK2 and MAP kinase kinase 3/6 (MKK3/6) for p38 . Dephosphorylation involves phosphatases such as MAP kinase phosphatase 3 (MKP3) .

Major Products Formed: The primary products of these reactions are the phosphorylated forms of ERK2 and p38, which are active and capable of phosphorylating downstream targets .

Applications De Recherche Scientifique

ERK2 and p38 are extensively studied in various fields of scientific research. In chemistry, they are used to understand signal transduction pathways and enzyme kinetics . In biology, these kinases are crucial for studying cell cycle regulation, apoptosis, and differentiation . In medicine, ERK2 and p38 are targets for drug development, particularly in cancer and inflammatory diseases . In industry, they are used in the development of diagnostic assays and therapeutic agents .

Mécanisme D'action

ERK2 and p38 exert their effects through phosphorylation of specific substrates. ERK2 is activated by the Ras-Raf-MEK-ERK pathway, leading to the phosphorylation of transcription factors such as ELK1 and c-Fos . p38 is activated by stress signals through the MKK3/6-p38 pathway and phosphorylates substrates involved in inflammation and apoptosis, such as ATF2 and MAPKAPK2 .

Comparaison Avec Des Composés Similaires

ERK2 and p38 are part of the MAPK family, which includes other kinases such as c-Jun N-terminal kinase (JNK) and ERK5 . While ERK2 is primarily involved in growth and differentiation, ERK5 has similar functions but with distinct regulatory mechanisms . p38, on the other hand, is more closely related to JNK, both being activated by stress signals . The uniqueness of ERK2 and p38 lies in their specific roles and activation mechanisms within the MAPK signaling pathways .

Similar Compounds

- c-Jun N-terminal kinase (JNK)

- ERK5

- MAP kinase-interacting kinase (MNK)

- p90 ribosomal S6 kinase (RSK)

Propriétés

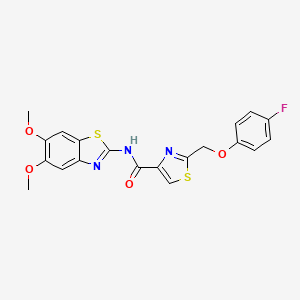

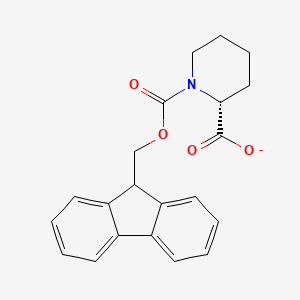

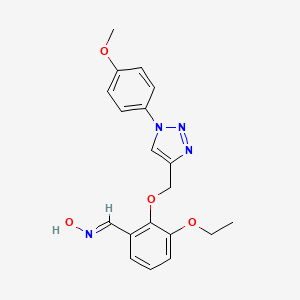

Formule moléculaire |

C20H16FN3O4S2 |

|---|---|

Poids moléculaire |

445.5 g/mol |

Nom IUPAC |

N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-2-[(4-fluorophenoxy)methyl]-1,3-thiazole-4-carboxamide |

InChI |

InChI=1S/C20H16FN3O4S2/c1-26-15-7-13-17(8-16(15)27-2)30-20(23-13)24-19(25)14-10-29-18(22-14)9-28-12-5-3-11(21)4-6-12/h3-8,10H,9H2,1-2H3,(H,23,24,25) |

Clé InChI |

PCKXVDUIUFNAJD-UHFFFAOYSA-N |

SMILES canonique |

COC1=C(C=C2C(=C1)N=C(S2)NC(=O)C3=CSC(=N3)COC4=CC=C(C=C4)F)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[[4-[(2S)-3-[[(2S)-1-[2-[3-[[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]amino]-3-oxopropoxy]ethylamino]-6-[(4-ethylbenzoyl)amino]-1-oxohexan-2-yl]amino]-2-[[(2S)-2-[[2-[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl]oxyacetyl]amino]-3-phenylpropanoyl]amino]-3-oxopropyl]phenyl]-difluoromethyl]phosphonic acid](/img/structure/B12371334.png)

![N-(1-methyl-2-oxo-3,4-dihydroquinolin-7-yl)-3-[[(2R)-2-methylpyrrolidin-1-yl]methyl]-4-phenylbenzamide](/img/structure/B12371349.png)

![4'-methyl-N~2~-[4-(trifluoromethyl)phenyl]-4,5'-bi-1,3-thiazole-2,2'-diamine](/img/structure/B12371355.png)

![trisodium;5-[[4-chloro-6-(N-ethylanilino)-1,3,5-triazin-2-yl]amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12371369.png)

![N-hydroxy-2-[2-methoxy-5-[[(E)-2-(2,4,6-trimethoxyphenyl)ethenyl]sulfonylmethyl]anilino]acetamide](/img/structure/B12371391.png)